molecular formula C5H7N3O2 B1361398 1,5-Dimethyl-4-nitroimidazole CAS No. 7464-68-8

1,5-Dimethyl-4-nitroimidazole

Cat. No. B1361398
CAS RN: 7464-68-8
M. Wt: 141.13 g/mol
InChI Key: ULEIQLOXYAULFE-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-nitroimidazole is a type of imidazole, a class of organic compounds consisting of a five-membered ring made up of three carbon atoms and two nitrogen atoms at non-adjacent positions . Imidazoles are key components in a variety of applications, including medicinal chemistry .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . A specific synthesis method for 1-methyl-4,5-dinitroimidazole involves the reaction of methyl sulfate with 4,5-dinitroimidazole obtained from nitration .


Molecular Structure Analysis

The molecular formula of 1,5-Dimethyl-4-nitroimidazole is C5H7N3O2 . The structure includes an imidazole ring with two methyl groups and a nitro group attached .


Chemical Reactions Analysis

The nitration mechanism of 4,5-dinitroimidazole has been analyzed . The yield of 1-methyl-4,5-dinitroimidazole is 62%, and its melting point is 77°C .


Physical And Chemical Properties Analysis

1,5-Dimethyl-4-nitroimidazole has a molecular weight of 141.13 g/mol . It has a topological polar surface area of 63.6 Ų and a complexity of 144 .

Scientific Research Applications

Anticancer Evaluation of Nitroimidazole Radiosensitisers

  • Summary of Application : Nitroimidazoles are used as radiosensitisers in cancer treatment. They enhance the effect of radiotherapy by making tumor cells more susceptible to radiation .
  • Methods of Application : The nitroimidazole radiosensitisers are administered to patients undergoing radiotherapy. The radiosensitisers make the hypoxic tumor cells more susceptible to radiation, thereby enhancing the effect of the radiotherapy .
  • Results or Outcomes : The use of nitroimidazole radiosensitisers has been shown to improve the effectiveness of radiotherapy in treating cancer. However, the specific results or outcomes would depend on the individual patient’s condition and the type of cancer being treated .

Synthesis of Imidazoles

  • Summary of Application : Imidazoles, including nitroimidazoles, are used in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
  • Methods of Application : Various methods have been developed for the synthesis of imidazoles, with an emphasis on the bonds constructed during the formation of the imidazole .
  • Results or Outcomes : The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications for this important heterocycle .

Use as Veterinary Antibiotics

  • Summary of Application : 1,2-Dimethyl-5-nitroimidazole, also known as dimetridazole, is mainly used as a veterinary antibiotic. It is used for the prevention and treatment of swine diarrhea .
  • Methods of Application : Dimetridazole can be administered to livestock and poultry as a feed additive .
  • Results or Outcomes : The use of dimetridazole as a feed additive has been found to promote the growth of livestock and poultry .

Solvatochromism and Propellant

  • Summary of Application : 5-Amino-1-methyl-4-nitroimidazole, a related compound, displays solvatochromism and is used as a propellant with excellent detonation performance, high melting point, and low sensitivity .
  • Methods of Application : This compound can be used in the formulation of heat-resistant explosives .
  • Results or Outcomes : The compound has been found to have excellent detonation performance, a high melting point, and low sensitivity .

Prevention and Treatment of Histomoniasis

  • Summary of Application : Dimetridazole, a 5-nitroimidazole drug, is traditionally used for the prevention and treatment of histomoniasis in turkeys .
  • Methods of Application : Dimetridazole can be administered to turkeys as a treatment for histomoniasis .
  • Results or Outcomes : The use of dimetridazole has been found to be effective in the prevention and treatment of histomoniasis in turkeys .

Prevention and Treatment of Haemorrhagic Enteritis in Pigs

  • Summary of Application : Dimetridazole is also used for the prevention and treatment of haemorrhagic enteritis in pigs .
  • Methods of Application : Dimetridazole can be administered to pigs as a treatment for haemorrhagic enteritis .
  • Results or Outcomes : The use of dimetridazole has been found to be effective in the prevention and treatment of haemorrhagic enteritis in pigs .

Synthesis of Functional Molecules

  • Summary of Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
  • Methods of Application : Various methods have been developed for the synthesis of imidazoles, with an emphasis on the bonds constructed during the formation of the imidazole .
  • Results or Outcomes : The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications for this important heterocycle .

Propellant with Excellent Detonation Performance

  • Summary of Application : 5-Amino-1-methyl-4-nitroimidazole, a related compound, displays solvatochromism and is used as a propellant with excellent detonation performance, high melting point, and low sensitivity .
  • Methods of Application : This compound can be used in the formulation of heat-resistant explosives .
  • Results or Outcomes : The compound has been found to have excellent detonation performance, a high melting point, and low sensitivity .

Antiprotozoal Drug

  • Summary of Application : Dimetridazole, a 5-nitroimidazole drug, has a role as an antiprotozoal drug .
  • Methods of Application : Dimetridazole can be administered to patients as a treatment for protozoan infections .
  • Results or Outcomes : The use of dimetridazole has been found to be effective in the prevention and treatment of protozoan infections .

Safety And Hazards

While specific safety data for 1,5-Dimethyl-4-nitroimidazole is not available, nitroimidazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and respiratory system toxicity .

Future Directions

Recent advances in the synthesis of imidazoles have highlighted the importance of these compounds in a variety of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their diverse applications .

properties

IUPAC Name

1,5-dimethyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)6-3-7(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEIQLOXYAULFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225619
Record name 1,5-Dimethyl-4-nitro-1H-imidazole (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-4-nitroimidazole

CAS RN

7464-68-8
Record name 1,5-Dimethyl-4-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7464-68-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400014
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Dimethyl-4-nitro-1H-imidazole (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-DIMETHYL-4-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7RGP46ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
RS Hosmane, A Bhan, ME Rauser - The Journal of Organic …, 1985 - ACS Publications
3a or 4a+ HC (OMe),-CF3C¿ H-< b by spectral and melting point comparison with the au-thentic samples of 5b and 6b prepared as described above and (b) by hydrolysis of 5b with …
Number of citations: 26 pubs.acs.org
C Rav-Acha, LA Cohen - The Journal of Organic Chemistry, 1981 - ACS Publications
In connection with a study of the enzymaticdeamination of 4-nitrohistidine (2), 8 we found the/3-methylene group to undergo total exchange in 1 N NaOD at 60 C in 1-2 days. This …
Number of citations: 10 pubs.acs.org
HC Godt Jr, FF Blicke - The Journal of Organic Chemistry, 1969 - ACS Publications
5-Chloro-l-methyl-4-nitroimidazole (l) 2 had the following nmr analysis: 3.76 ppm (CH3, 1 position, 3 H, doublet, J= 0.4 Hz), 8.02 ppm (H, 2 position, 1 H, unresolved multiplet). Diethyl l-…
Number of citations: 5 pubs.acs.org
K Hofmann - The Chemistry of Heterocyc! ic Compounds-Imidazo …, 1953 - researchgate.net
The treatment of an imidaeole with a mixture of fuming nitric and sulfuric acids or the exposure of the nitrate of an irnidazole to the action of hot concentrated sulfuric acid are practical …
Number of citations: 3 www.researchgate.net
CE Voogd, JJ Van der Stel, J Jacobs - Mutation Research/Genetic …, 1979 - Elsevier
The mutagenic action of 51 imidazoles was investigated. The fluctuation test of Luria and Delbrüick was used, with Klebsiella pneurnoniae as test organism. 8 compounds, including 5 …
Number of citations: 75 www.sciencedirect.com
V Lucchini, G Modena, G Valle… - The Journal of Organic …, 1981 - ACS Publications
Stability and reactivity of thiirenium ions. Dependence on alkyl or aryl substitution at ring carbons Page 1 4720 J. Org. Chem. 4720-4724 of 4 is oxidized by selenium dioxide28 and is …
Number of citations: 45 pubs.acs.org
PF Taylor - 1990 - repository.lboro.ac.uk
The three most likely intermediates in the mechanism of action of 5-nitroimidazole antibiotics (the radical anions of nitroimidazoles, imidazol-5-yl radicals and 5-nitroso imidazoles) have …
Number of citations: 3 repository.lboro.ac.uk
WR Wilson, DM Ferry, M Tercel… - Radiation …, 1998 - meridian.allenpress.com
Nitroarylmethyl quaternary ammonium nitrogen mustards are bioreductive drugs designed to release mechlorethamine, when reduced metabolically, via fragmentation of the initial nitro …
Number of citations: 33 meridian.allenpress.com
AG Kriste, M Tercel, RF Anderson… - Radiation …, 2002 - meridian.allenpress.com
Kriste, AG, Tercel, M., Anderson, RF, Ferry, DM and Wilson, WR Pathways of Reductive Fragmentation of Heterocyclic Nitroarylmethyl Quaternary Ammonium Prodrugs of …
Number of citations: 15 meridian.allenpress.com
LA Carpino, J Ferrari, S Goewecke… - The Journal of Organic …, 1969 - ACS Publications
S02C6H4CH3-p) with sodium ethoxide in ethanol, or simply by warming in ethanol alone, yields neither acenaphthene nor the tetrazene but rather the high meltingcompound II. 2 …
Number of citations: 5 pubs.acs.org

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